Imidafenacin

Description

This compound is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder. It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical.

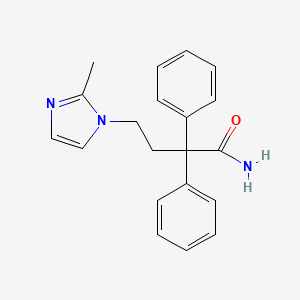

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKXYSGRELMAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870104 | |

| Record name | Imidafenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170105-16-5 | |

| Record name | Imidafenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidafenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidafenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidafenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetic Profile and Biodistribution of Imidafenacin in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1][2] Developed for the treatment of overactive bladder (OAB), its clinical efficacy is attributed to its targeted action on the bladder detrusor muscle.[3] Understanding the pharmacokinetics (PK) and biodistribution of this compound in preclinical rodent models is crucial for interpreting efficacy and safety data and for guiding further drug development. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodent models, primarily rats, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics of this compound in Rodents

This compound exhibits rapid absorption following oral administration in rats.[4] The compound's pharmacokinetic profile is characterized by a notable bladder selectivity, which is a key attribute for its therapeutic application in OAB.[5]

Quantitative Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for this compound in rats following oral administration is presented in Table 1. The absolute bioavailability of this compound in rats has been determined to be 5.6%.[4][6]

| Parameter | Value | Rodent Model | Citation |

| Absolute Bioavailability | 5.6% | Rat | [4][6] |

Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are dose-dependent and can vary across different studies. A comprehensive single study detailing all these parameters in rats was not available in the public domain at the time of this review.

Biodistribution of this compound

Studies in rodent models have consistently demonstrated a preferential distribution of this compound to the urinary bladder. This selective distribution is a cornerstone of its favorable side-effect profile, particularly concerning central nervous system (CNS) effects.

Tissue Distribution Data

Pharmacokinetic data reveals that orally administered this compound distributes to the bladder at a higher concentration than in the serum or submaxillary gland of rats.[5] This selective and sustained binding to muscarinic receptors in the bladder is a key characteristic of the drug.[5] In contrast, minimal binding is observed in the brain.[7]

| Tissue | Relative Concentration/Binding | Rodent Model | Citation |

| Bladder | High and sustained | Rat, Mouse | [4][5] |

| Submaxillary Gland | Lower than bladder | Rat, Mouse | [4][5] |

| Brain | Little to no significant binding | Rat | [7] |

| Colon | Lower than bladder | Rat | [8] |

| Heart | Lower than bladder | Rat | [8] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic and biodistribution studies of this compound in rodent models.

Animal Models and Drug Administration

-

Species: The majority of published studies have utilized male Sprague-Dawley or Wistar rats.[5][8] Some studies have also been conducted in mice.[4]

-

Administration Route: For pharmacokinetic and biodistribution studies, this compound is typically administered orally via gavage.[5] Intravesical and intravenous administrations have also been used to investigate specific aspects of its pharmacology.[5][7]

Sample Collection and Analysis

-

Biological Matrices: Plasma, urine, and various tissues (bladder, submaxillary gland, brain, etc.) are collected for analysis.[5]

-

Sample Preparation: A common technique for the extraction of this compound and its metabolites from biological matrices is solid-phase extraction.[9] Protein precipitation is another method used for plasma samples.[9]

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the sensitive and specific quantification of this compound and its metabolites in biological samples.[5][10] High-performance liquid chromatography (HPLC) is also utilized.[5]

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a pharmacokinetic study of this compound in rats.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 subtypes.[1][2] In the context of OAB, the blockade of M3 receptors on the detrusor muscle of the bladder is of primary importance.

Muscarinic M3 Receptor Signaling Pathway

The binding of acetylcholine (ACh) to M3 receptors, which are Gq-protein coupled, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, leading to muscle relaxation.

Conclusion

The pharmacokinetic and biodistribution profile of this compound in rodent models underscores its suitability as a targeted therapy for overactive bladder. Its rapid absorption, coupled with a pronounced and sustained distribution to the urinary bladder, provides a strong rationale for its clinical efficacy and favorable safety profile. The methodologies outlined in this guide offer a basis for the design and interpretation of future preclinical studies in this area. The elucidated mechanism of action via M3 receptor antagonism further solidifies the understanding of its pharmacological effects. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]

- 3. sketchviz.com [sketchviz.com]

- 4. Absolute bioavailability of this compound after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ics.org [ics.org]

- 6. Absolute bioavailability of this compound after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

The Discovery and Development of Imidafenacin: A Technical Guide to a Selective Muscarinic Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Imidafenacin is a potent and selective muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). Its discovery and development represent a significant advancement in the pharmacological management of this condition, offering improved bladder selectivity and a favorable side-effect profile compared to older antimuscarinic agents. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental data related to this compound.

Core Data Summary

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of this compound and other muscarinic antagonists for human recombinant muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Reference(s) |

| This compound | High Affinity | Low Affinity | High Affinity | - | - | [1] |

| Solifenacin | 26 | 170 | 12 | 110 | 31 | [2] |

| Darifenacin | - | - | High Selectivity | - | - | [1] |

| Oxybutynin | Marginal Selectivity | - | Marginal Selectivity | Marginal Selectivity | - | [3] |

| Tolterodine | Non-selective | Non-selective | Non-selective | - | - | [1][3] |

Note: Specific Ki values for this compound were described as being in the low nM range for M1 and M3 subtypes, with lower affinity for the M2 subtype, though precise comparative values from a single source are not consistently available across the literature.[4]

Signaling Pathways and Developmental Workflow

Muscarinic Antagonist Signaling in Bladder Detrusor Muscle

The primary mechanism of action of this compound involves the competitive antagonism of muscarinic receptors in the urinary bladder. The following diagram illustrates the key signaling pathways affected by this compound.

Caption: Signaling pathway of this compound in the bladder.

Developmental History of this compound

This compound was discovered by Kyorin Pharmaceutical Co., Ltd. and co-developed with Ono Pharmaceutical Co., Ltd.[5][6] The following diagram outlines the key milestones in its development.

Caption: Key milestones in the development of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for muscarinic receptors using [³H]N-methylscopolamine ([³H]NMS) as the radioligand.[7][8][9]

1. Membrane Preparation:

-

Tissues (e.g., human bladder detrusor, parotid gland) or cells expressing recombinant human muscarinic receptors are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in sequence:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[9]

-

50 µL of the competing test compound at various concentrations (or buffer for total binding, or a high concentration of a known antagonist like atropine for non-specific binding).

-

50 µL of [³H]NMS solution at a fixed concentration (typically near its Kd value).

-

-

The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[9]

3. Separation and Counting:

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Inhibition of Carbachol-Induced Bladder Contraction

This protocol outlines a method to assess the functional antagonism of muscarinic receptors by this compound in isolated urinary bladder smooth muscle strips.[10][11]

1. Tissue Preparation:

-

Laboratory animals (e.g., rats or mice) are euthanized, and the urinary bladders are excised and placed in cold, oxygenated Krebs solution (composition in mM: 119 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 2.5 CaCl₂, 1.2 MgSO₄, 20 NaHCO₃, 10 glucose, pH 7.4).[11]

-

The bladder is cleaned of surrounding connective and adipose tissue, and the urothelium may be removed if desired.

-

The bladder body is cut into longitudinal strips (e.g., 4 x 10 mm).[10]

2. Organ Bath Setup:

-

Each bladder strip is mounted in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record muscle tension.

-

The strips are placed under a resting tension (e.g., 9.8 mN) and allowed to equilibrate for a period (e.g., 30-60 minutes), with periodic washing with fresh Krebs solution.[10]

3. Experimental Procedure:

-

After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Following a washout and re-equilibration period, a cumulative concentration-response curve to a muscarinic agonist, typically carbachol (CCh), is generated by adding increasing concentrations of CCh to the organ bath.

-

To assess the effect of the antagonist, the strips are incubated with a specific concentration of this compound for a set period (e.g., 30 minutes) before generating a second CCh concentration-response curve in the presence of the antagonist.[10]

-

This process can be repeated with different concentrations of this compound.

4. Data Analysis:

-

The contractile responses to CCh are measured as the increase in tension from baseline.

-

The concentration-response curves for CCh in the absence and presence of the antagonist are plotted.

-

The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This is typically determined using a Schild plot analysis.

Clinical Development and Efficacy

This compound has undergone a series of clinical trials to establish its efficacy and safety.

-

Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound, demonstrating an elimination half-life of approximately 2.9 hours, which is shorter than that of some other antimuscarinics like tolterodine and solifenacin.[12]

-

A Phase II dose-finding study in Japanese patients with OAB identified 0.1 mg twice daily as a clinically appropriate dose, showing a good balance between efficacy and safety.[12] This study demonstrated significant reductions in urgency incontinence, voiding frequency, and urinary urgency compared to placebo.

-

Phase III trials confirmed the efficacy and safety of this compound. One such trial was a multicenter, open, randomized comparative study against tolterodine.[13][14] The results showed that this compound had high clinical efficacy, which was not inferior, and in some aspects, superior to tolterodine in reducing OAB symptoms.[13][14] Both drugs exhibited a similar safety and tolerability profile.[13][14] Another Phase III trial compared this compound to propiverine, demonstrating non-inferiority in reducing incontinence episodes with a better safety profile.[12]

Conclusion

This compound has emerged as a valuable therapeutic option for overactive bladder, distinguished by its high affinity for M1 and M3 muscarinic receptors and its selectivity for the urinary bladder over other organs like the salivary glands.[1][4] Its development was guided by a thorough preclinical and clinical evaluation process, establishing a dose that effectively alleviates OAB symptoms with a favorable tolerability profile. The data and protocols presented in this guide offer a technical foundation for understanding the pharmacological characteristics and developmental history of this important muscarinic antagonist.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kyorin-pharm.co.jp [kyorin-pharm.co.jp]

- 6. ono-pharma.com [ono-pharma.com]

- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [this compound for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Imidafenacin: A Technical Guide to its Muscarinic Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of imidafenacin for M1, M2, and M3 muscarinic acetylcholine receptors. This compound is a potent and selective antagonist recognized for its clinical efficacy in the treatment of overactive bladder (OAB). This document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Binding Affinity and Selectivity of this compound

This compound exhibits a distinct binding profile, with a notably higher affinity for the M1 and M3 muscarinic receptor subtypes compared to the M2 subtype. This selectivity is crucial for its therapeutic action in OAB, as the M3 receptor is primarily responsible for mediating detrusor smooth muscle contraction in the bladder. The lower affinity for the M2 receptor, which is abundant in cardiac tissue, contributes to a favorable cardiovascular safety profile.

Quantitative Binding Affinity Data

The binding affinity of this compound is typically quantified by its inhibition constant (Ki) or pKi (-logKi). The following tables summarize the binding affinities of this compound for human M1, M2, and M3 muscarinic receptors, as determined by in vitro radioligand binding assays using recombinant human receptors.

Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| M1 | Low nM range | [1] |

| M2 | Higher than M1/M3 | [2][3] |

| M3 | Low nM range | [1] |

Table 2: this compound Binding Affinity (pKi) for Human Muscarinic Receptors

| Receptor Subtype | pKi | Reference |

| M1 | High | [2] |

| M2 | Lower than M1/M3 | [2][3] |

| M3 | High | [2] |

Note: Specific numerical values for Ki and pKi can vary slightly between studies due to different experimental conditions.

Receptor Selectivity

The selectivity of this compound for M1 and M3 receptors over the M2 receptor is a key pharmacological feature.[2][3] This selectivity profile suggests that this compound can effectively target the muscarinic receptors involved in bladder contraction (M3) and potentially prejunctional acetylcholine release (M1), while minimizing effects on cardiac function (M2).[4]

Experimental Protocols

The binding affinity and functional activity of this compound have been characterized through a series of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

General Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing recombinant human M1, M2, or M3 receptors.

-

Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-imidafenacin, is used.[1][5]

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to assess the antagonistic effect of this compound on receptor-mediated physiological responses.

This assay evaluates the ability of this compound to inhibit the contraction of bladder smooth muscle induced by a muscarinic agonist.

Objective: To determine the functional potency of this compound in antagonizing M3 receptor-mediated bladder contraction.

General Protocol Outline:

-

Tissue Preparation: Strips of urinary bladder smooth muscle (detrusor) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The tissue strips are allowed to equilibrate under a resting tension.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to induce contraction.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a specific period.

-

Repeat Agonist Curve: The carbachol concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the carbachol concentration-response curve, and the pA2 value (a measure of antagonist potency) is calculated.

This assay is used to assess the antagonistic activity of this compound on M1 and M3 receptors in salivary glands, a common site for anticholinergic side effects (dry mouth).

Objective: To evaluate the functional antagonism of this compound on muscarinic receptor-mediated K+ efflux in salivary gland tissue.

General Protocol Outline:

-

Tissue Preparation: Salivary gland tissue fragments are prepared and placed in a superfusion chamber.

-

Equilibration: The tissue is continuously superfused with a physiological buffer until a stable baseline of K+ concentration in the effluent is achieved.

-

Stimulation: The tissue is stimulated with acetylcholine (ACh) to induce K+ efflux, which is measured using a K+-selective electrode in the superfusate.[6]

-

Antagonist Treatment: The tissue is then superfused with a buffer containing this compound.

-

Repeat Stimulation: The ACh stimulation is repeated in the presence of this compound.

-

Data Analysis: The inhibitory effect of this compound on ACh-induced K+ efflux is quantified.

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by antagonizing the signaling pathways initiated by acetylcholine binding to M1, M2, and M3 receptors. These receptors are coupled to different G proteins, leading to distinct downstream cellular responses.

-

M1 and M3 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).

-

M2 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can counteract the smooth muscle relaxation induced by β-adrenergic stimulation.

Conclusion

This compound is a selective muscarinic receptor antagonist with a high affinity for M1 and M3 receptors and a lower affinity for M2 receptors. This selectivity profile, confirmed through rigorous in vitro binding and functional assays, underpins its clinical effectiveness in treating overactive bladder by targeting the primary receptor (M3) responsible for detrusor contraction while minimizing potential cardiac side effects associated with M2 receptor blockade. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of selective antimuscarinic agents.

References

- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ics.org [ics.org]

- 6. Activation of potassium transport induced by secretagogues in superfused submaxillary gland segments of rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Preclinical Efficacy: A Technical Guide to Animal Models of Overactive Bladder for Testing Imidafenacin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the established animal models of overactive bladder (OAB) utilized to evaluate the efficacy of Imidafenacin, a prominent antimuscarinic agent. This document details the experimental protocols for inducing OAB, the methodologies for assessing therapeutic outcomes through urodynamic studies, and the underlying signaling pathways involved in the mechanism of action of this compound. All quantitative data from key preclinical studies are summarized in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using diagrams.

Introduction to Overactive Bladder and this compound

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1] By blocking these receptors in the bladder, this compound effectively suppresses involuntary detrusor contractions, thereby alleviating the symptoms of OAB. Animal models are indispensable tools for the preclinical evaluation of therapeutic agents like this compound, allowing for the investigation of efficacy, mechanism of action, and potential side effects in a controlled setting.

Key Animal Models of Overactive Bladder

Two of the most widely used and well-characterized animal models for studying OAB are the bladder outlet obstruction (BOO) model and the cyclophosphamide-induced cystitis model. These models replicate key pathophysiological features of clinical OAB, including detrusor overactivity and altered voiding patterns.

Bladder Outlet Obstruction (BOO) Model

The BOO model is a surgical model that mimics the effects of conditions like benign prostatic hyperplasia in humans, which can lead to OAB symptoms. The partial ligation of the urethra creates an obstruction, leading to compensatory changes in the bladder, including detrusor muscle hypertrophy and hyperactivity.

Cyclophosphamide-Induced Cystitis Model

Cyclophosphamide (CYP), an anticancer drug, is metabolized to acrolein, which is a bladder irritant. Administration of CYP to rodents induces a robust inflammatory response in the bladder, leading to urothelial damage, edema, and sensory nerve activation, which collectively result in OAB symptoms such as increased voiding frequency and decreased bladder capacity. This model is particularly useful for studying the inflammatory and neurogenic components of OAB.

Experimental Protocols

Induction of Bladder Outlet Obstruction in Rats

Objective: To surgically create a partial urethral obstruction to induce bladder hypertrophy and detrusor overactivity.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, scissors, needle holder)

-

Suture material (e.g., 4-0 silk)

-

Polyethylene tubing (PE-50)

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a lower abdominal midline incision to expose the bladder and proximal urethra.

-

Carefully dissect the connective tissue around the proximal urethra.

-

Pass a 4-0 silk suture around the urethra.

-

Place a metal rod or a catheter of a specific diameter (e.g., 1.0 mm) alongside the urethra.

-

Tie the suture snugly around the urethra and the rod.

-

Remove the rod to create a partial obstruction.

-

Close the abdominal incision in layers.

-

Allow the animals to recover for a period of 4-6 weeks for the OAB phenotype to develop.

Induction of Cyclophosphamide-Induced Cystitis in Rats

Objective: To induce bladder inflammation and OAB symptoms through the systemic administration of cyclophosphamide.

Materials:

-

Female Sprague-Dawley rats (200-250g)

-

Cyclophosphamide (CYP)

-

Sterile saline

Procedure:

-

Dissolve CYP in sterile saline to the desired concentration.

-

Administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg).

-

House the rats in individual cages with free access to food and water.

-

Urodynamic assessments are typically performed 24-48 hours after CYP administration when the inflammatory response and OAB symptoms are maximal.[2]

Conscious Cystometry for Urodynamic Evaluation

Objective: To measure bladder function in conscious, unrestrained rats to assess the effects of OAB induction and subsequent treatment with this compound.

Materials:

-

Cystometry recording system (pressure transducer, amplifier, data acquisition software)

-

Infusion pump

-

PE-50 catheter

-

Metabolic cage

Procedure:

-

Catheter Implantation (2-3 days prior to cystometry):

-

Anesthetize the rat.

-

Make a small midline abdominal incision to expose the bladder.

-

Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

-

Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

-

Close the abdominal incision.

-

Allow the animal to recover.

-

-

Cystometry:

-

Place the conscious rat in a metabolic cage.

-

Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

-

Allow the rat to acclimate for 30-60 minutes.

-

Infuse warm saline into the bladder at a constant rate (e.g., 0.04 mL/min).

-

Record intravesical pressure continuously.

-

Measure key urodynamic parameters such as bladder capacity, micturition pressure, voiding frequency, and inter-micturition interval.

-

Efficacy of this compound in Animal Models of OAB: Quantitative Data

The following tables summarize the urodynamic effects of this compound in a functional urethral obstruction model in rats, which shares similarities with the BOO model.

Table 1: Effect of Intravenous this compound on Bladder Capacity in Urethane-Anesthetized Rats

| Treatment Group | Dose (mg/kg, i.v.) | Bladder Capacity (mL) | % Increase from Control |

| Control (Vehicle) | - | 0.45 ± 0.03 | - |

| This compound | 0.01 | 0.62 ± 0.05 | 37.8% |

| This compound | 0.03 | 0.75 ± 0.06 | 66.7% |

| This compound | 0.1 | 0.88 ± 0.07 | 95.6% |

| p < 0.05 vs. Control. Data are presented as mean ± SEM. (Data adapted from Funahashi et al., 2016) |

Table 2: Effect of Intravenous this compound on Maximum Urinary Flow Rate in Rats with Functional Urethral Obstruction

| Treatment Group | Dose (mg/kg, i.v.) | Maximum Urinary Flow Rate (mL/s) | % Decrease from Control |

| Control (Vehicle) | - | 1.2 ± 0.1 | - |

| This compound | 0.03 | 0.9 ± 0.1 | 25.0% |

| This compound | 0.1 | 0.7 ± 0.1 | 41.7% |

| *p < 0.05 vs. Control. Data are presented as mean ± SEM. (Data adapted from Funahashi et al., 2016)[3] |

Signaling Pathways and Mechanism of Action of this compound

This compound exerts its therapeutic effect by antagonizing muscarinic receptors in the bladder detrusor muscle. The binding of acetylcholine (ACh) to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. M2 receptors, coupled to Gi proteins, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a reduction in the inhibitory effect of the β-adrenergic pathway on detrusor muscle contraction. This compound, by blocking M1 and M3 receptors, and to a lesser extent M2 receptors, effectively counteracts these contractile signals.

Caption: Signaling pathways of muscarinic receptors in detrusor smooth muscle and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of OAB.

Caption: A typical experimental workflow for testing this compound efficacy in OAB animal models.

Conclusion

Animal models of overactive bladder, particularly the bladder outlet obstruction and cyclophosphamide-induced cystitis models, are crucial for the preclinical assessment of therapeutic agents like this compound. This guide has provided detailed experimental protocols, a summary of quantitative efficacy data, and a visualization of the relevant signaling pathways and experimental workflows. By employing these standardized models and methodologies, researchers can obtain reliable and reproducible data to advance the development of novel and improved treatments for overactive bladder.

References

- 1. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Influence of this compound and Oxybutynin on Voiding Function in Rats with Functional Urethral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of Imidafenacin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the off-target effects of Imidafenacin at the cellular level. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data to offer a detailed understanding of this compound's interactions beyond its intended muscarinic receptor targets.

Introduction

This compound is a potent and selective antagonist of muscarinic acetylcholine M1 and M3 receptors, clinically effective in the treatment of overactive bladder (OAB).[1][2][3][4] Its therapeutic action is primarily attributed to the blockade of M3 receptors in the detrusor muscle, leading to bladder relaxation, and M1 receptors, which may modulate neurotransmitter release.[1][2][3] A key characteristic of this compound is its high selectivity for the bladder over other organs such as the salivary glands, heart, colon, and brain, which contributes to a favorable side-effect profile compared to other antimuscarinic agents.[1][5][6] This document delves into the known off-target interactions of this compound, providing quantitative data where available, detailing relevant experimental methodologies, and visualizing key cellular pathways.

Off-Target Binding and Functional Activity

While this compound is highly selective for its primary targets, a thorough understanding of any potential off-target interactions is crucial for a complete safety and efficacy assessment. This section summarizes the known interactions with non-muscarinic cellular components.

Cytochrome P450 (CYP) Enzymes

A critical aspect of off-target effects is the potential for a drug to inhibit or induce metabolic enzymes, leading to drug-drug interactions. In vitro studies have been conducted to evaluate the effect of this compound and its major metabolites on the activity of key human cytochrome P450 enzymes.

Key Findings:

-

This compound and its primary metabolites (M-2, M-4, and M-9) did not demonstrate any significant inhibitory effects on the activities of major CYP enzymes in vitro.[7]

-

The metabolism of this compound is primarily mediated by CYP3A4 and UGT1A4.[7][8] Consequently, co-administration with potent CYP3A4 inhibitors may increase this compound plasma concentrations.[7]

Table 1: Effect of this compound and its Metabolites on Cytochrome P450 Enzyme Activity

| CYP Enzyme Isoform | Probe Substrate Used in Assays | Observed Effect of this compound & Metabolites | Reference |

| CYP1A2 | Phenacetin O-deethylation | No significant inhibition | [7] |

| CYP2C9 | Tolbutamide 4'-hydroxylation | No significant inhibition | [7] |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | No significant inhibition | [7] |

| CYP2D6 | Bufuralol 1'-hydroxylation | No significant inhibition | [7] |

| CYP3A4 | Testosterone 6β-hydroxylation | No significant inhibition | [7] |

hERG Potassium Channel

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major concern in drug development due to the risk of QT interval prolongation and potentially fatal cardiac arrhythmias.

Key Findings:

-

Clinical studies have consistently shown that this compound has no significant effect on the QTc interval.[1][6][9] This suggests a low potential for direct interaction with the hERG channel at therapeutic concentrations.

Vasopressin Signaling Pathway

An interesting observation is the potential interaction of this compound with the vasopressin signaling pathway, which may contribute to its clinical effects on nocturia.

Key Findings:

-

In vivo studies in rats suggest that this compound may exert an antidiuretic effect by enhancing some aspects of the vasopressin signaling pathway.[10]

-

The antidiuretic effect of this compound was inhibited by a vasopressin V2 receptor antagonist, mozavaptan, indicating a potential interaction with this pathway.[10] The precise cellular mechanism of this interaction requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the on-target and potential off-target effects of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is fundamental for determining the binding affinity of this compound to its target receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing recombinant human M1, M2, or M3 muscarinic receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and assay buffer.

-

Add varying concentrations of this compound to the reaction mixture. For determination of non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Bladder Smooth Muscle Contraction Assay

This functional assay assesses the antagonistic effect of this compound on bladder muscle contraction.

Objective: To determine the potency of this compound in inhibiting agonist-induced bladder smooth muscle contraction.

Materials:

-

Urinary bladder tissue from an appropriate animal model (e.g., rat, guinea pig).

-

Krebs-Henseleit solution.

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Organ bath system with isometric force transducers.

Procedure:

-

Isolate the urinary bladder and prepare longitudinal smooth muscle strips.

-

Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce sustained contraction by adding a fixed concentration of a muscarinic agonist (e.g., carbachol).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the relaxation of the muscle strip at each this compound concentration.

-

Generate a concentration-response curve and calculate the IC50 value for this compound.

In Vitro Cytochrome P450 Inhibition Assay

This assay is used to evaluate the potential of a compound to cause drug-drug interactions.

Objective: To determine the IC50 values of this compound for major human CYP450 enzymes.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP enzymes.

-

A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2).

-

This compound solutions of varying concentrations.

-

NADPH regenerating system.

-

LC-MS/MS for metabolite quantification.

Procedure:

-

Pre-incubate HLM or recombinant CYP enzymes with varying concentrations of this compound.

-

Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction (e.g., by adding a quenching solvent).

-

Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to a vehicle control.

-

Determine the IC50 value by non-linear regression analysis.

Signaling Pathways

Muscarinic Receptor Signaling in the Bladder

This compound's primary on-target effect is the blockade of M3 and M1 muscarinic receptors in the bladder.

Potential Interaction with Vasopressin V2 Receptor Signaling

The antidiuretic effect of this compound may be mediated through an enhancement of the vasopressin V2 receptor signaling pathway in the kidney's collecting duct cells.

Conclusion

References

- 1. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Drug-drug interactions in the metabolism of this compound: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of this compound to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Long-term safety, tolerability, and efficacy of the novel anti-muscarinic agent this compound in Japanese patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound exerts the antidiuretic effect by enhancing vasopressin-related responses in orally water-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard operating procedure for Imidafenacin administration in rats.

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive standard operating procedure for the administration of Imidafenacin in rat models, primarily for studies related to overactive bladder (OAB). This compound is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][2] Its pharmacological activity is concentrated in the urinary bladder, making it an effective agent for treating OAB with a favorable side-effect profile.[2][3] This document outlines the mechanism of action, pharmacokinetic parameters, detailed experimental protocols for oral and intravenous administration, and relevant safety precautions.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 subtypes and a lower affinity for the M2 subtype.[2][4] In the urinary bladder, parasympathetic nerve terminals release acetylcholine (ACh), which stimulates M3 receptors on the detrusor smooth muscle, causing contraction. By blocking these M3 receptors, this compound inhibits these involuntary contractions.[3][5] It is also suggested that this compound antagonizes prejunctional facilitatory M1 receptors, which may regulate ACh release.[4][5] This dual antagonism contributes to its efficacy in increasing bladder capacity and reducing urinary frequency.

Data Presentation: Pharmacokinetics and Dosage

The following tables summarize key quantitative data for this compound administration in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Tissue/Fluid | Notes |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | ~1 hour | Bladder | Time to reach peak drug concentration in the target organ.[6] |

| Biological Half-life (t½) | 1.8 hours | Bladder | Slower decrease in the bladder compared to serum.[6] |

| Bladder vs. Serum Cmax Ratio | 10.7x higher | Bladder | Demonstrates significant drug accumulation in the bladder.[6] |

| Bladder vs. Serum AUC Ratio | 25.4x higher | Bladder | Indicates prolonged exposure in the bladder relative to systemic circulation.[6] |

| Receptor Binding Duration | 6 - 9 hours | Bladder | Sustained binding at muscarinic receptors.[7][8] |

| Receptor Binding Duration | 1 - 3 hours | Submaxillary Gland | Shorter duration of action in salivary glands, suggesting lower potential for dry mouth.[8] |

Table 2: Recommended Dosage of this compound in Rats for OAB Models

| Route of Administration | Dosage Range | Application | Observed Effect |

|---|---|---|---|

| Oral (p.o.) | 0.79 - 6.25 µmol/kg | Pharmacological Efficacy | Significant and sustained binding to muscarinic receptors in the bladder.[7] |

| Intravenous (i.v.) | 0.003 mg/kg | Bladder Capacity Assay | Minimum effective dose to significantly increase bladder capacity.[9] |

| Intravenous (i.v.) | 0.001 - 0.003 mg/kg | Cystometry Studies | Dose-dependently increased bladder capacity and voided volume.[10] |

| Intravenous (i.v.) | 0.3 - 30 µg/kg | Afferent Nerve Activity | Selectively inhibited capsaicin-sensitive C fiber activity at the highest dose.[11] |

Experimental Protocols

Protocol 1: Evaluation of Efficacy via Oral Gavage in an OAB Rat Model

This protocol describes the oral administration of this compound to evaluate its effect on bladder function using cystometry.

1. Animals:

-

Species: Female Sprague-Dawley rats (200-250g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).

2. Materials and Reagents:

-

This compound powder.

-

Vehicle: 0.5% methylcellulose solution or distilled water.

-

Oral gavage needles (18-20 gauge, curved).

-

Syringes (1-3 mL).

-

Anesthetic: Urethane (1.0 g/kg, s.c.).[10]

-

Cystometry equipment (infusion pump, pressure transducer, data acquisition system).

-

Saline solution (0.9% NaCl).

3. Drug Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Suspend the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh on the day of the experiment.

4. Experimental Procedure:

-

Fasting: Fast the rats overnight before administration but allow free access to water.

-

Administration:

- Gently restrain the rat.

- Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.

- Insert the gavage needle smoothly into the esophagus and deliver the this compound suspension (typically 1-2 mL/kg volume).

- Administer vehicle to the control group.

-

Cystometry:

- At a predetermined time post-administration (e.g., 1 hour, to coincide with Tmax), anesthetize the rat with urethane.

- Surgically expose the bladder and insert a catheter through the bladder dome.

- Connect the catheter to the cystometry apparatus.

- Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min).

- Record intravesical pressure to measure parameters such as bladder capacity, micturition pressure, and frequency of bladder contractions.

5. Data Analysis:

-

Compare the cystometric parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Assessment of Bladder Selectivity via Intravenous Injection

This protocol details the intravenous administration of this compound to rapidly assess its effects on bladder capacity versus side effects like salivary secretion.

1. Animals and Materials:

-

As described in Protocol 1.

-

Additional materials: 27-30 gauge needles, catheters for intravenous access (e.g., jugular or femoral vein).

2. Drug Preparation:

-

Dissolve this compound in sterile saline (0.9% NaCl). Ensure complete dissolution.

3. Experimental Procedure:

-

Anesthesia and Surgery: Anesthetize the rat (e.g., with urethane). Surgically place catheters for intravenous drug administration and for bladder pressure measurement as described in Protocol 1.

-

Baseline Measurement: Record baseline bladder activity (cystometry) and salivary secretion (by placing a pre-weighed cotton ball in the mouth for a set time) before drug administration.

-

Administration:

- Administer the prepared this compound solution intravenously at the desired dose (e.g., 0.003 mg/kg).[9]

- Administer saline to the control group.

-

Post-Dose Measurement: Immediately following administration, repeat the cystometry and salivary secretion measurements.

-

Dose-Response (Optional): Administer cumulative doses to generate a dose-response curve for both bladder effects and side effects.

4. Data Analysis:

-

Calculate the percentage change in bladder capacity and the percentage inhibition of salivary secretion from baseline for each dose.

-

Determine the selectivity ratio by comparing the effective dose for increasing bladder capacity to the dose that causes significant side effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating this compound in rats.

References

- 1. urotoday.com [urotoday.com]

- 2. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mims.com [mims.com]

- 7. ics.org [ics.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the combination of vibegron and this compound on bladder function in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

Application Notes and Protocols for Imidafenacin in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing imidafenacin in radioligand binding assays for muscarinic receptor studies. The protocols outlined below are designed to ensure robust and reproducible results for the characterization of this compound's binding affinity and selectivity.

Introduction

This compound is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 and M1 subtypes with a lower affinity for the M2 subtype.[1][2][3] This pharmacological profile makes it an effective agent for the treatment of overactive bladder (OAB), where it acts by antagonizing M3 receptors in the detrusor muscle to reduce involuntary bladder contractions.[1][4][5] Radioligand binding assays are crucial for elucidating the affinity (Ki) and receptor density (Bmax) of compounds like this compound at specific receptor subtypes. This document details the necessary protocols for conducting such assays.

Quantitative Data Summary

The binding affinities of this compound for human muscarinic receptor subtypes are summarized in the table below. This data is essential for designing and interpreting radioligand binding experiments.

| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Reference Tissue/Cell |

| M1 | [³H]N-methylscopolamine ([³H]NMS) | Low nM range | Recombinant human receptors |

| M2 | [³H]N-methylscopolamine ([³H]NMS) | Higher than M1 and M3 | Recombinant human receptors |

| M3 | [³H]N-methylscopolamine ([³H]NMS) | Low nM range | Recombinant human receptors |

| Muscarinic Receptors (mixed) | [³H]this compound | Kd ~3x higher in bladder vs. parotid gland | Human bladder and parotid gland[6] |

| Muscarinic Receptors (mixed) | [³H]N-methylscopolamine ([³H]NMS) | Competitive binding observed | Human bladder mucosa and detrusor muscle[7] |

Signaling Pathways

This compound's therapeutic effects and potential side effects are dictated by its interaction with different muscarinic receptor subtypes, each linked to distinct signaling pathways.

References

- 1. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 2. radioligand binding studies | PPT [slideshare.net]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

Imidafenacin: A Pharmacological Tool for Probing Muscarinic Receptor Signaling

Application Notes and Protocols for Researchers

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a well-documented high affinity for the M3 and M1 subtypes and a lower affinity for the M2 subtype.[1][2][3] This pharmacological profile makes this compound a valuable tool for researchers in pharmacology, drug discovery, and cell signaling to investigate the diverse roles of muscarinic receptor subtypes in various physiological and pathological processes. Its selectivity allows for the targeted blockade of specific signaling pathways, enabling a deeper understanding of their downstream effects.

Primarily known for its clinical use in treating overactive bladder (OAB), this compound's utility in a research setting stems from its ability to differentiate between muscarinic receptor subtypes.[4][5] It can be employed in a variety of in vitro and in vivo experimental models to explore the functional consequences of M1 and M3 receptor antagonism. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key experimental assays to study muscarinic receptor signaling.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at muscarinic receptors, thereby inhibiting the effects of the endogenous agonist, acetylcholine.[6] Its selectivity for M1 and M3 receptors over M2 receptors is a key feature that can be exploited in experimental design.[1][7][8]

Table 1: Muscarinic Receptor Subtype Selectivity of this compound

| Receptor Subtype | Affinity (Binding) | Functional Antagonism | Primary G-Protein Coupling | Key Downstream Signaling Pathway |

| M1 | High | Potent Antagonist | Gαq/11 | Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺ |

| M2 | Low | Less Potent Antagonist | Gαi/o | Adenylyl cyclase inhibition → Decreased cAMP |

| M3 | High | Potent Antagonist | Gαq/11 | Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺ |

| M4 | Moderate | Antagonist | Gαi/o | Adenylyl cyclase inhibition → Decreased cAMP |

| M5 | Moderate | Antagonist | Gαq/11 | Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺ |

Note: The table provides a qualitative summary. Specific binding affinities (Ki) and functional potencies (IC50) can vary depending on the experimental system (e.g., cell type, tissue, radioligand used).

Table 2: Reported Quantitative Data for this compound

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Kb | M3 | 0.317 nM | Not specified | [9] |

| IC50 | M2 | 4.13 nM | Not specified | [9] |

Experimental Protocols

Here, we provide detailed protocols for fundamental assays used to characterize the interaction of this compound with muscarinic receptors and its effect on their signaling pathways.

Radioligand Binding Assay: Determining Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes using a competitive binding assay with a non-selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

[³H]N-methylscopolamine ([³H]NMS)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Atropine (1 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

-

Prepare a solution of [³H]NMS in assay buffer at a concentration close to its Kd for the receptor subtype being studied.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of 1 µM atropine, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inositol Phosphate (IP) Accumulation

This protocol measures the functional antagonism of this compound at Gαq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying its ability to inhibit agonist-induced inositol phosphate accumulation.

Signaling Pathway for M1/M3/M5 Receptors

Caption: M1/M3/M5 receptor signaling pathway.

Materials:

-

Cells expressing the M1, M3, or M5 muscarinic receptor subtype.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound.

-

[³H]-myo-inositol.

-

LiCl solution.

-

Cell culture medium.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail.

Procedure:

-

Cell Culture and Labeling:

-

Plate the cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL).

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle) in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of IPs.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol at its EC80 concentration) for 45-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid.

-

Incubate on ice for 30 minutes to lyse the cells.

-

Neutralize the extracts with a suitable base (e.g., KOH).

-

-

Purification and Quantification:

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 anion-exchange resin.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity.

-

-

Data Analysis:

-

Plot the agonist-stimulated IP accumulation (in CPM) against the concentration of this compound.

-

Determine the IC50 value of this compound for the inhibition of the agonist response.

-

Functional Assay: cAMP Accumulation

This protocol is used to assess the antagonist activity of this compound at Gαi/o-coupled muscarinic receptors (M2, M4) by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Signaling Pathway for M2/M4 Receptors

Caption: M2/M4 receptor signaling pathway.

Materials:

-

Cells expressing the M2 or M4 muscarinic receptor subtype.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).

Procedure:

-

Cell Culture:

-

Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

-

Assay:

-

Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-20 minutes.

-

Add a muscarinic agonist (at its EC80 for cAMP inhibition) and forskolin (to stimulate cAMP production) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the chosen assay format.

-

-

Data Analysis:

-

The agonist will inhibit the forskolin-stimulated cAMP production. This compound will reverse this inhibition.

-

Plot the cAMP levels against the concentration of this compound.

-

Determine the IC50 value for this compound's reversal of the agonist effect.

-

Conclusion

This compound's selectivity for M1 and M3 muscarinic receptor subtypes makes it a precise pharmacological tool for dissecting the roles of these receptors in cellular signaling and physiological function. The protocols provided here offer a foundation for researchers to characterize the effects of this compound and other muscarinic ligands in various experimental systems. By employing these methods, scientists can further elucidate the intricate mechanisms governed by muscarinic receptor signaling.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Quantification of Imidafenacin in Plasma and Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Imidafenacin in both plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a potent and selective antagonist of M3 and M1 muscarinic receptors, primarily used for the treatment of overactive bladder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The following protocols detail validated methods for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, ensuring high sensitivity, specificity, and reproducibility.

Introduction